1-[(3,4-Difluorophenyl)methyl]hydrazine
Overview
Description
1-[(3,4-Difluorophenyl)methyl]hydrazine is a chemical compound with the molecular formula C7H8F2N2 and a molecular weight of 158.15 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique chemical properties, which make it a valuable tool for various scientific applications.
Preparation Methods
The synthesis of 1-[(3,4-Difluorophenyl)methyl]hydrazine typically involves the reaction of 3,4-difluorobenzyl chloride with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
1-[(3,4-Difluorophenyl)methyl]hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: It can be reduced to form amines or other reduced nitrogen species.
Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .
Scientific Research Applications
1-[(3,4-Difluorophenyl)methyl]hydrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: This compound is used in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical research.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its unique chemical properties may make it useful in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[(3,4-Difluorophenyl)methyl]hydrazine involves its interaction with various molecular targets. In biological systems, it can form stable complexes with enzymes and proteins, potentially inhibiting their activity. The exact pathways involved in these interactions are still under investigation, but it is believed that the compound’s fluorine atoms play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
1-[(3,4-Difluorophenyl)methyl]hydrazine can be compared with other similar compounds, such as:
1-[(3,4-Dichlorophenyl)methyl]hydrazine: This compound has chlorine atoms instead of fluorine, which can significantly alter its chemical properties and reactivity.
1-[(3,4-Dimethylphenyl)methyl]hydrazine: The presence of methyl groups instead of fluorine atoms results in different chemical behavior and applications.
1-[(3,4-Difluorophenyl)ethyl]hydrazine: The ethyl group in place of the methyl group can affect the compound’s stability and reactivity.
The uniqueness of this compound lies in its fluorine atoms, which impart distinct chemical properties that are valuable for various research applications .
Properties
IUPAC Name |
(3,4-difluorophenyl)methylhydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c8-6-2-1-5(4-11-10)3-7(6)9/h1-3,11H,4,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROZMLUIKPQVNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNN)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602700 | |
Record name | [(3,4-Difluorophenyl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887595-36-0 | |
Record name | [(3,4-Difluorophenyl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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